4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid
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Overview
Description
4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a methoxy group and a methyl group attached to the indole ring, which is further connected to a butanoic acid chain. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a hydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy and methyl groups can be introduced through selective substitution reactions on the indole ring. The butanoic acid chain can be attached via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of an organoboron compound with a halide under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The Fischer indole synthesis and Suzuki–Miyaura coupling are commonly employed in industrial settings due to their versatility and high yields .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: The carbonyl group in the butanoic acid chain can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cell signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The methoxy and methyl groups can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Similar structure but with a propanoic acid chain instead of butanoic acid.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Contains a benzyl group and an acetic acid chain.
Uniqueness
4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid is unique due to its specific substitution pattern on the indole ring and the presence of a butanoic acid chain. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
105664-56-0 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(5-methoxy-3-methylindol-1-yl)butanoic acid |
InChI |
InChI=1S/C14H17NO3/c1-10-9-15(7-3-4-14(16)17)13-6-5-11(18-2)8-12(10)13/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17) |
InChI Key |
OIYSCJLLTROHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)OC)CCCC(=O)O |
Origin of Product |
United States |
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